molecular formula C20H16N2O2S B2909787 3-methoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide CAS No. 477499-67-5

3-methoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide

Cat. No.: B2909787
CAS No.: 477499-67-5
M. Wt: 348.42
InChI Key: YQESEIFTUYGCAB-QZQOTICOSA-N
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Description

The compound is a derivative of benzothiazole . Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . They are known to be biologically active and industrially demanded compounds .


Synthesis Analysis

Benzothiazole derivatives can be synthesized using various methods. One of the common methods involves the cyclo condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by a benzene ring fused with a thiazole ring . The exact molecular structure of “3-methoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide” could not be found in the available resources.


Chemical Reactions Analysis

Benzothiazole derivatives are known to undergo various chemical reactions. They can undergo alkylation to produce 1-alkylated and 2-alkylated products . Acylation and sulfonation reactions occur at the 1-position nitrogen .


Physical and Chemical Properties Analysis

Benzothiazole derivatives have various physical and chemical properties. They are usually crystalline solids and their solubility can vary . The exact physical and chemical properties of “this compound” could not be found in the available resources.

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary depending on their specific structure. It’s important to handle all chemicals with appropriate safety precautions. The specific safety and hazard information for “3-methoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide” could not be found in the available resources .

Future Directions

Benzothiazole derivatives have potential in various fields due to their biological activity. They are being studied for their potential use in drug design and other applications . The specific future directions for “3-methoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide” could not be found in the available resources.

Properties

IUPAC Name

3-methoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-22-18-16-9-4-3-6-13(16)10-11-17(18)25-20(22)21-19(23)14-7-5-8-15(12-14)24-2/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQESEIFTUYGCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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